molecular formula C21H25ClN2O3S B11233989 1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-3-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-3-carboxamide

Cat. No.: B11233989
M. Wt: 421.0 g/mol
InChI Key: DOQRYXOOVGUXMB-UHFFFAOYSA-N
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Description

1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a carboxamide group, a sulfonyl group attached to a chlorobenzyl moiety, and a dimethylphenyl group.

Preparation Methods

The synthesis of 1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the carboxamide group. The sulfonyl group is then attached to the chlorobenzyl moiety, and finally, the dimethylphenyl group is introduced. The reaction conditions may vary, but common reagents include chlorinating agents, sulfonyl chlorides, and amines. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may interact with receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-3-carboxamide can be compared with similar compounds such as:

  • 1-[(3-chlorobenzyl)sulfonyl]pyrrolidine
  • 1-[(2-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the sulfonyl, chlorobenzyl, and dimethylphenyl groups in this compound contributes to its distinct properties and potential applications.

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(2,4-dimethylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-15-9-10-20(16(2)12-15)23-21(25)17-7-5-11-24(13-17)28(26,27)14-18-6-3-4-8-19(18)22/h3-4,6,8-10,12,17H,5,7,11,13-14H2,1-2H3,(H,23,25)

InChI Key

DOQRYXOOVGUXMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl)C

Origin of Product

United States

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